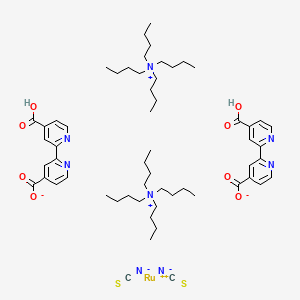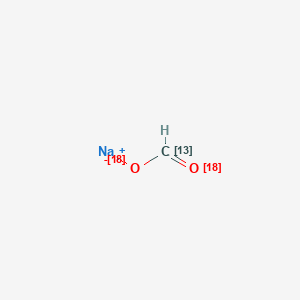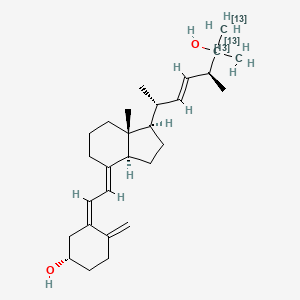
(1,3-13C2)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-13C2)propan-2-ol is a labeled isotopologue of propan-2-ol, where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of (1,3-13C2)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-labeled counterpart, the general approach involves similar reduction reactions but on a larger scale. The use of carbon-13 labeled acetone as a starting material is crucial for maintaining the isotopic purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1,3-13C2)propan-2-ol undergoes various chemical reactions typical of secondary alcohols, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (1,3-13C2)acetone.
Reduction: (1,3-13C2)propane.
Substitution: (1,3-13C2)propan-2-yl chloride or bromide.
Aplicaciones Científicas De Investigación
(1,3-13C2)propan-2-ol is extensively used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The carbon-13 labeling allows for detailed structural and dynamic studies of molecules using NMR techniques.
Metabolic Studies: It is used to trace metabolic pathways and study the kinetics of biochemical reactions involving propan-2-ol.
Isotopic Labeling Studies: It serves as a model compound for studying the effects of isotopic substitution on chemical and physical properties.
Mecanismo De Acción
The mechanism of action of (1,3-13C2)propan-2-ol in various reactions is similar to that of non-labeled propan-2-ol. The presence of carbon-13 isotopes does not significantly alter the chemical reactivity but allows for enhanced detection and analysis in NMR spectroscopy. The molecular targets and pathways involved in its reactions are consistent with those of secondary alcohols, involving typical oxidation, reduction, and substitution mechanisms .
Comparación Con Compuestos Similares
Propan-2-ol (Isopropanol): The non-labeled version of (1,3-13C2)propan-2-ol.
Propan-1-ol: A structural isomer with the hydroxyl group on the first carbon atom.
Methanol and Ethanol: Smaller alcohols with similar chemical properties but different molecular structures.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and isotopic tracing. This labeling provides enhanced sensitivity and resolution in analytical techniques, making it a powerful tool for studying molecular structures and dynamics .
Propiedades
Número CAS |
117072-72-7 |
|---|---|
Fórmula molecular |
C3H8O |
Peso molecular |
62.081 g/mol |
Nombre IUPAC |
(1,3-13C2)propan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1 |
Clave InChI |
KFZMGEQAYNKOFK-ZDOIIHCHSA-N |
SMILES isomérico |
[13CH3]C([13CH3])O |
SMILES canónico |
CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)



![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)

